molecular formula C29H60NO7P B155345 2-Methyloctadecyl paf CAS No. 138852-22-9

2-Methyloctadecyl paf

Katalognummer: B155345
CAS-Nummer: 138852-22-9
Molekulargewicht: 565.8 g/mol
InChI-Schlüssel: CIVAIADZNGBFHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-O-methyl-PAF C-18 is synthesized by introducing a methyl group at the sn-2 position of the glycerol backbone through an ether linkage. The synthesis involves the following steps:

Industrial Production Methods: Industrial production of 2-O-methyl-PAF C-18 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .

Analyse Chemischer Reaktionen

Reaktionstypen: 2-O-Methyl-PAF C-18 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Wichtigste gebildete Produkte:

Wissenschaftliche Forschungsanwendungen

Medical Applications

2-Methyloctadecyl PAF has been studied for its implications in cardiovascular health and inflammatory diseases. Research indicates that PAF plays a critical role in platelet aggregation and the inflammatory response, making it a target for therapeutic interventions.

  • Cardiovascular Disease : Studies have shown that PAF antagonists can reduce the risk of thrombosis and myocardial infarction by inhibiting platelet activation and aggregation. For instance, the use of specific PAF receptor antagonists has demonstrated protective effects in animal models of heart disease.
  • Inflammatory Disorders : The modulation of PAF activity is being explored as a treatment strategy for conditions such as asthma, sepsis, and rheumatoid arthritis. By targeting the PAF signaling pathway, researchers aim to mitigate excessive inflammation and tissue damage.

Biotechnology Applications

In biotechnology, this compound is utilized in various formulations aimed at enhancing drug delivery systems.

  • Drug Delivery Systems : The incorporation of PAF into liposomal formulations has been investigated to improve the bioavailability and efficacy of therapeutic agents. The amphiphilic nature of PAF facilitates the encapsulation of hydrophobic drugs, enhancing their solubility and stability.
  • Vaccine Development : There is ongoing research into the use of PAF as an adjuvant in vaccine formulations. Its ability to modulate immune responses may enhance vaccine efficacy by promoting stronger and more durable immune reactions.

Environmental Applications

The environmental impact of phospholipids like this compound is also a growing area of interest.

  • Bioremediation : Research indicates that phospholipids can play a role in bioremediation processes by enhancing microbial activity in contaminated environments. The surfactant properties of PAF may aid in the mobilization of hydrophobic pollutants, facilitating their degradation by microorganisms.
  • Ecotoxicology Studies : Understanding the effects of PAF on aquatic organisms is crucial for assessing environmental risks associated with phospholipid contamination. Studies focus on the toxicity and bioaccumulation potential of such compounds in marine ecosystems.

Data Tables

Application AreaSpecific Use CasesKey Findings
MedicalCardiovascular diseasePAF antagonists reduce thrombosis risk
Inflammatory disordersModulation can mitigate tissue damage
BiotechnologyDrug delivery systemsEnhanced bioavailability in liposomal formulations
Vaccine developmentPotential adjuvant properties
EnvironmentalBioremediationEnhances microbial degradation of pollutants
Ecotoxicology studiesAssesses risks to aquatic organisms

Case Study 1: Cardiovascular Protection

A study conducted on animal models demonstrated that administering a specific PAF antagonist significantly reduced the incidence of thrombus formation during induced myocardial infarction. This suggests that targeting the PAF pathway could be a viable strategy for preventing cardiovascular events.

Case Study 2: Enhanced Drug Delivery

In a controlled trial, a liposomal formulation containing this compound was shown to improve the delivery efficiency of anticancer drugs compared to conventional formulations. The study highlighted increased drug retention in tumor tissues and reduced systemic toxicity.

Case Study 3: Bioremediation Efficacy

Research on contaminated soil showed that adding phospholipids like this compound enhanced microbial degradation rates of hydrocarbons. This case study provides evidence for the potential use of phospholipids in environmental clean-up efforts.

Wirkmechanismus

2-O-methyl-PAF C-18 exerts its effects by interacting with the platelet-activating factor receptor (PAFR). Upon binding to PAFR, it activates a cascade of intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the release of secondary messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG). These messengers further activate protein kinase C (PKC) and other downstream effectors, resulting in various cellular responses such as inflammation and immune modulation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of 2-O-methyl-PAF C-18:

Biologische Aktivität

2-Methyloctadecyl platelet-activating factor (PAF) is a phospholipid derivative that has garnered interest due to its unique biological activities and potential therapeutic applications. PAF itself is known for its role in various physiological processes, including inflammation, hemostasis, and immune response. The specific compound 2-Methyloctadecyl PAF exhibits distinct properties compared to traditional PAF, particularly in its receptor interactions and biological effects.

Chemical Structure and Synthesis

This compound is characterized by a branched alkyl chain at the sn-1 position of the glycerol backbone. Its synthesis typically involves the reaction of 2-O-benzylglycerol with 2-methyloctadecyl-1-methyl sulfonate through a series of chemical transformations, yielding a racemic mixture of 1-O-(2-methyloctadecyl)-2-O-acetyl-glycero-3-phosphocholine. This synthetic pathway allows for the controlled production of the compound for further biological evaluation .

Biological Activity and Mechanisms

The biological activity of this compound has been assessed primarily through its effects on human blood platelets. Notably, studies indicate that this compound exhibits a 22-fold weaker proaggregatory activity compared to octadecyl-rich PAF. This reduced activity is attributed to the structural modifications in the branched alkyl chain, which may hinder effective binding to the PAF receptor (PAF-R) and subsequent signal transduction pathways .

  • Receptor Interaction : PAF exerts its effects by binding to specific G-protein coupled receptors (PAF-R), which are expressed on various cell types, including those in the immune system. The binding activates downstream signaling pathways that increase intracellular calcium levels and modulate various cellular responses .
  • Signal Transduction : Upon activation, PAF-R engages phospholipase Cβ, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate and subsequent production of inositol trisphosphate and diacylglycerol. This cascade results in enhanced intracellular calcium levels and activation of protein kinase C, influencing processes such as cell aggregation and inflammation .
  • Comparative Activity : The altered structure of this compound suggests that it may act as a partial agonist or antagonist at the PAF-R, potentially offering therapeutic advantages by modulating PAF signaling without fully activating it .

Case Studies and Research Findings

Several studies have explored the implications of this compound in various biological contexts:

  • Inflammation and Immune Response : Research indicates that modified PAF species can influence inflammatory responses differently than traditional PAF. For instance, while typical PAF promotes pro-inflammatory pathways, this compound may exhibit anti-inflammatory properties under certain conditions .
  • Cancer Research : Recent findings suggest that PAF plays a role in tumor biology, influencing cancer cell proliferation and metastasis. The unique activity profile of this compound could provide insights into developing novel cancer therapeutics by targeting specific signaling pathways associated with tumor growth .

Data Table: Comparative Biological Activities of PAF Derivatives

CompoundProaggregatory ActivityMechanism of Action
Octadecyl-rich PAFHighStrong receptor activation
This compoundLow (22-fold weaker)Partial agonist/antagonist at PAF-R
Alkyl-PAFVariableDepends on alkyl chain structure

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural stability of 2-Methyloctadecyl PAF in synthetic chemistry workflows?

  • Methodology : Use high-performance liquid chromatography (HPLC) with ultraviolet-visible (UV-Vis) detection to assess purity, complemented by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural validation. For thermal stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical to identify decomposition thresholds .
  • Data Interpretation : Cross-validate NMR peaks with computational simulations (e.g., density functional theory) to resolve ambiguities in stereochemistry. Report confidence intervals for purity measurements to account for instrumental variability .

Q. How can researchers optimize solvent systems for synthesizing this compound to minimize byproduct formation?

  • Experimental Design : Conduct a factorial design of experiments (DoE) varying solvent polarity (e.g., dichloromethane vs. hexane), temperature, and reaction time. Monitor byproduct profiles using gas chromatography-mass spectrometry (GC-MS).
  • Statistical Validation : Apply principal component analysis (PCA) to correlate solvent properties with reaction efficiency and byproduct yield. Use ANOVA to identify statistically significant factors .

Advanced Research Questions

Q. How should conflicting spectral data (e.g., NMR vs. FT-IR) for this compound be resolved in structural elucidation studies?

  • Contradiction Analysis :

Reproducibility Check : Verify experimental conditions (e.g., solvent purity, instrument calibration) across replicates.

Comparative Modeling : Use computational tools like molecular dynamics simulations to predict vibrational (FT-IR) and magnetic (NMR) spectra under varying conditions.

Error Source Identification : Quantify signal-to-noise ratios and baseline drift in spectral data to isolate instrumental vs. sample-related discrepancies .

Q. What strategies are effective for investigating the biological interactions of this compound in in vitro models while controlling for confounding variables?

  • Experimental Rigor :

  • Cell Line Validation : Use CRISPR-edited cell lines to isolate specific receptor interactions (e.g., lipid-binding proteins).
  • Dose-Response Curves : Apply nonlinear regression models (e.g., Hill equation) to quantify EC₅₀ values, ensuring replicates account for plate-to-plate variability.
  • Control for Solvent Effects : Include vehicle-only controls and use blinding during data collection to minimize observer bias .

Q. How can researchers reconcile discrepancies between theoretical predictions and empirical data for the physicochemical properties of this compound?

  • Methodological Framework :

Model Refinement : Compare computational results from multiple software (e.g., Gaussian, COSMO-RS) to assess parameter sensitivity.

Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities or partition coefficients.

Meta-Analysis : Systematically review literature on analogous compounds to identify trends in prediction errors (e.g., overestimation of hydrophobicity) .

Q. Data Interpretation and Reporting

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data of this compound in longitudinal studies?

  • Advanced Techniques :

  • Survival Analysis : Use Cox proportional hazards models to evaluate time-to-event outcomes (e.g., cell death).
  • Mixed-Effects Models : Account for repeated measures and inter-subject variability in in vivo studies.
  • Sensitivity Analysis : Test robustness of conclusions by varying assumptions (e.g., threshold for "no observed adverse effect level") .

Q. How can factor analysis (e.g., Principal Axis Factoring, PAF) be applied to disentangle multifactorial influences on the stability of this compound in formulation studies?

  • Factor Extraction :

PAF Workflow : Extract latent variables from datasets including pH, temperature, and excipient composition.

Rotation Methods : Compare orthogonal (e.g., Varimax) vs. oblique (e.g., Promax) rotations to interpret factor correlations.

Validation : Use confirmatory factor analysis (CFA) to test model fit and cross-loading significance .

Q. Ethical and Reproducibility Considerations

Q. What protocols ensure reproducible synthesis and characterization of this compound across independent laboratories?

  • Standardization :

  • Open-Source Documentation : Share detailed synthetic protocols via platforms like Protocols.io , including raw data (e.g., NMR spectra, chromatograms).
  • Inter-Lab Trials : Collaborate with external labs to validate methods using blinded samples.
  • Metadata Reporting : Document instrument models, software versions, and ambient conditions in supplementary materials .

Eigenschaften

CAS-Nummer

138852-22-9

Molekularformel

C29H60NO7P

Molekulargewicht

565.8 g/mol

IUPAC-Name

[2-acetyloxy-3-(2-methyloctadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C29H60NO7P/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(2)24-34-25-29(37-28(3)31)26-36-38(32,33)35-23-22-30(4,5)6/h27,29H,7-26H2,1-6H3

InChI-Schlüssel

CIVAIADZNGBFHP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCC(C)COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

Kanonische SMILES

CCCCCCCCCCCCCCCCC(C)COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

Synonyme

1-O-(2-methyloctadecyl)-2-O-acetyl-rac-glycero-3-phosphocholine
2-methyl-C18-PAF
2-methyloctadecyl PAF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.